7-(tert-butyl)-2,4-bis(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide
Description
7-(tert-Butyl)-2,4-bis(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide is a pyrrolo[2,3-d]pyrimidine derivative characterized by:
- Molecular formula: C₁₃H₁₂F₆N₄O
- Molecular weight: 354.26 g/mol
- CAS registry number: 1186404-55-6
Its structure features a tert-butyl group at the 7-position, trifluoromethyl groups at the 2- and 4-positions, and a carboxamide moiety at the 5-position. These substituents confer unique electronic and steric properties, influencing solubility, metabolic stability, and target binding.
Properties
IUPAC Name |
7-tert-butyl-2,4-bis(trifluoromethyl)pyrrolo[2,3-d]pyrimidine-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F6N4O/c1-11(2,3)23-4-5(8(20)24)6-7(12(14,15)16)21-10(13(17,18)19)22-9(6)23/h4H,1-3H3,(H2,20,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKRDDVSPCWNRQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=C(C2=C(N=C(N=C21)C(F)(F)F)C(F)(F)F)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F6N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Construction of the Pyrrolo[2,3-d]pyrimidine Core
Method A1: Cyclization of 2,4-Dichloropyrimidine Derivatives
- Starting from 2,4-dichloropyrimidine, nucleophilic substitution at the 4-position with suitable amines or heteroatoms introduces the necessary substituents.
- The cyclization to form the fused pyrrolo ring is achieved via intramolecular cyclization under basic or catalytic conditions, often employing Lewis acids or thermal activation.
- For example, a typical approach involves reacting 2,4-dichloropyrimidine with a suitable amino precursor, followed by cyclization under reflux in polar solvents like dimethylformamide (DMF) or dimethylacetamide (DMA).
- A patent describes the chlorination of pyrrolo[2,3-d]pyrimidine diols using phosphorus oxychloride, followed by cyclization with amines (see).
- The reaction conditions include controlled temperature (around 70°C) and the use of tertiary amines like diisopropylethylamine to facilitate substitution and cyclization.
Introduction of Trifluoromethyl Groups
Method B1: Electrophilic Trifluoromethylation
- The trifluoromethyl groups at positions 2 and 4 are introduced via electrophilic trifluoromethylation reagents such as Togni’s reagent or trifluoromethyl iodide in the presence of catalysts like copper or silver salts.
- These reactions are performed on heterocyclic intermediates bearing reactive sites, often under mild conditions to prevent decomposition.
Method B2: Nucleophilic Trifluoromethylation
- Alternatively, nucleophilic trifluoromethyl sources like trifluoromethyl anions or hypervalent iodine reagents can be employed.
- The trifluoromethylation typically occurs at activated aromatic positions or heteroatoms, with reaction conditions optimized for regioselectivity.
- Recent studies have demonstrated the use of copper-mediated trifluoromethylation to selectively install CF₃ groups on heterocycles, with yields exceeding 70%.
Introduction of the Tert-Butyl Group at the 7-Position
Method C1: Direct Alkylation
- The tert-butyl group is introduced via nucleophilic substitution or alkylation of a suitable precursor.
- For example, a precursor pyrrolo[2,3-d]pyrimidine bearing a reactive site at the 7-position can be alkylated with tert-butyl halides or tert-butyl alcohol derivatives under basic conditions, often with phase-transfer catalysts.
Method C2: Cross-Coupling Strategies
- Palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, can be employed to attach tert-butyl groups if suitable boronic acids or amines are available.
- Patent CN111303162B describes the synthesis of pyrimidine derivatives with tert-butyl substituents via coupling reactions, emphasizing the importance of controlling reaction conditions for regioselectivity and yield.
Carboxamide Formation at the 5-Position
Method D1: Amide Coupling
- The carboxamide group is introduced through amidation of a carboxylic acid precursor with amines, using coupling reagents such as EDCI, HATU, or DCC.
- The process involves activating the carboxylic acid, often generated via oxidation of the corresponding aldehyde or alcohol, followed by nucleophilic attack by the amine.
Method D2: Direct Amidation
- Alternatively, direct amidation can be performed by heating the carboxylic acid with an amine in the presence of dehydrating agents or catalysts, under controlled temperature and inert atmosphere.
- The development of highly selective pyrrolo[2,3-d]pyrimidine derivatives involves coupling reactions with various amines, as detailed in recent medicinal chemistry publications.
Representative Data Table of Preparation Methods
Research Findings and Optimization Strategies
- Reaction Conditions: Precise temperature control (typically 50–80°C) and inert atmospheres (nitrogen or argon) are critical to prevent side reactions.
- Catalyst Selection: Copper and palladium catalysts have shown high efficiency in trifluoromethylation and cross-coupling steps.
- Yield Enhancement: Use of excess reagents, optimized solvent systems, and reaction time adjustments improve overall yields.
- Purification: Chromatography and recrystallization are employed to isolate high-purity intermediates, essential for subsequent steps.
Biological Activity
7-(tert-butyl)-2,4-bis(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical properties:
- Molecular Formula : C₁₃H₁₂F₆N₄O
- Molecular Weight : 354.25 g/mol
- CAS Number : 1174652-30-2
- Melting Point : 118-120 °C
The biological activity of this compound is primarily attributed to its interactions with specific biological targets. The compound has been studied for its effects on various enzymes and receptors involved in cellular signaling pathways.
- Inhibition of Kinases : Preliminary studies indicate that this compound may inhibit certain kinases involved in cancer progression. For instance, it has shown activity against VEGFR-2 kinase with an IC50 value of approximately 1.46 µM, suggesting its potential use in anti-cancer therapies .
- Antiparasitic Activity : Research has demonstrated that modifications in the pyrrolo[2,3-d]pyrimidine scaffold can enhance antiparasitic activity. Compounds with similar structures have been evaluated against Plasmodium falciparum, revealing that structural variations significantly affect potency and metabolic stability .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and its analogs:
Case Studies
Several studies have explored the biological implications of this compound:
- Cancer Therapeutics : A study focused on the efficacy of pyrrolo[2,3-d]pyrimidine derivatives in inhibiting tumor growth in xenograft models demonstrated that compounds similar to this compound significantly reduced tumor growth rates when administered orally .
- Antiparasitic Screening : In vitro assays against various strains of Plasmodium showed that structural modifications led to enhanced activity against resistant strains. The research highlighted the importance of lipophilicity and metabolic stability in optimizing these compounds for therapeutic use .
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its potential as a therapeutic agent. Its structure suggests that it may interact with biological targets involved in various diseases.
- Anticancer Activity : Preliminary studies indicate that derivatives of pyrrolo[2,3-d]pyrimidines exhibit cytotoxic effects against cancer cell lines. The trifluoromethyl groups may enhance the lipophilicity and metabolic stability of the compound, making it a candidate for further development in cancer therapy .
- Antiviral Properties : Research has shown that similar compounds can inhibit viral replication. The potential for this compound to act against viral infections is being explored, particularly in the context of RNA viruses .
Biochemical Research
In biochemical studies, this compound serves as a tool for understanding enzyme mechanisms and protein interactions.
- Enzyme Inhibition Studies : The ability of this compound to inhibit specific enzymes involved in metabolic pathways has been documented. Such studies are crucial for drug discovery, as they help identify potential lead compounds for further optimization .
- Proteomics Applications : It is utilized in proteomics research to study protein modifications and interactions. Its unique structure allows researchers to probe specific protein targets effectively .
Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry investigated the anticancer properties of pyrrolo[2,3-d]pyrimidine derivatives. Researchers synthesized several analogs, including 7-(tert-butyl)-2,4-bis(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide, and evaluated their cytotoxicity against various cancer cell lines. Results indicated significant growth inhibition in breast and lung cancer cells, suggesting a promising avenue for future drug development.
Case Study 2: Viral Inhibition
In a study focused on antiviral agents, researchers examined the efficacy of several pyrrolo[2,3-d]pyrimidine compounds against influenza virus. The study found that compounds similar to this compound demonstrated potent inhibitory effects on viral replication in vitro, highlighting their potential as antiviral therapeutics.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Pharmacological Activity
Vepafestinib (4-amino-N-[4-(methoxymethyl)phenyl]-7-(1-methylcyclopropyl)-6-[3-(morpholin-4-yl)prop-1-yn-1-yl]-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide)
- Key differences :
- 6-position alkyne and 7-position methylcyclopropyl groups.
- Methoxymethylphenyl substituent on the carboxamide.
- Activity : Potent RET kinase inhibitor with high CNS penetration due to the alkyne moiety .
- Comparison : Unlike the target compound, vepafestinib’s alkyne enhances CNS bioavailability, while the tert-butyl group in the target may improve metabolic stability .
4-Amino-7-(2-C-methyl-β-d-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine
- Key differences: Ribofuranosyl sugar at the 7-position instead of tert-butyl. Amino group at the 4-position.
- Activity : Inhibits hepatitis C virus (HCV) RNA replication by targeting viral polymerase .
- Comparison : The sugar moiety enhances solubility but limits cell permeability compared to the lipophilic tert-butyl group in the target compound .
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide
Substituent Effects on Physicochemical Properties
*Estimated LogP values based on substituent contributions.
Key Observations :
- Lipophilicity: The tert-butyl and trifluoromethyl groups increase LogP (2.8) compared to ribofuranosyl (1.2) or chloro (1.5) analogs, favoring membrane permeability but reducing aqueous solubility.
- Trifluoromethyl vs. Chlorine : CF₃ groups enhance metabolic stability and electron-withdrawing effects compared to Cl .
- Carboxamide Role : Common in kinase inhibitors (e.g., vepafestinib), this group facilitates hydrogen bonding with ATP-binding pockets .
Q & A
Basic Research Question
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry (e.g., tert-butyl at N7) and trifluoromethyl positions .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ calculated for C₁₅H₁₆F₆N₄O: 413.1204) .
- HPLC-PDA : Assess purity (>95%) using reverse-phase columns (C18, acetonitrile/water gradients) .
Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded aromatic regions .
How can computational modeling guide the design of derivatives with enhanced target binding?
Advanced Research Question
- Docking studies : Utilize crystal structures of target proteins (e.g., PERK, PDB: 4G31) to predict binding modes of the pyrrolo[2,3-d]pyrimidine core .
- QSAR analysis : Correlate substituent electronic properties (Hammett σ values) with inhibitory activity .
- MD simulations : Assess conformational stability of the tert-butyl group in hydrophobic binding pockets .
Case Study : Modifying the 5-carboxamide group improved solubility without compromising PERK affinity in GSK2606414 derivatives .
What safety protocols are recommended for handling this compound in laboratory settings?
Basic Research Question
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile intermediates (e.g., trifluoromethylation reagents) .
- First Aid : In case of exposure, rinse eyes with water for 15 minutes and seek medical evaluation .
Note : Acute toxicity data for analogous compounds show LD₅₀ > 500 mg/kg in rodents, but chronic effects (e.g., carcinogenicity) remain unstudied .
What strategies mitigate side reactions during the installation of trifluoromethyl groups?
Advanced Research Question
- Protecting groups : Temporarily block reactive sites (e.g., N7 with tert-butyl) to prevent unwanted substitutions .
- Radical inhibitors : Add TEMPO to quench free radicals generated during trifluoromethylation .
- In situ monitoring : Use FTIR or Raman spectroscopy to detect intermediate species and adjust reaction parameters .
Data Insight : Unprotected pyrrolo[2,3-d]pyrimidines undergo dimerization at >60°C, reducing yields by 30–40% .
How do structural modifications at the 5-carboxamide position influence biological activity?
Advanced Research Question
- Hydrogen bond donors : Replace carboxamide with urea to enhance kinase binding (ΔpIC₅₀ = +0.8) .
- Steric effects : Bulky substituents (e.g., N,N-dimethyl) reduce membrane permeability but improve metabolic stability .
- Electron-withdrawing groups : Nitrile or sulfonamide substitutions increase electrophilicity, enhancing covalent binding in some targets .
Example : 7-Deazahypoxanthine derivatives with modified carboxamides showed microtubule-targeting activity in marine alkaloid studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
